molecular formula C17H27NO2S B10962297 4-tert-butyl-N-cycloheptylbenzenesulfonamide

4-tert-butyl-N-cycloheptylbenzenesulfonamide

Cat. No.: B10962297
M. Wt: 309.5 g/mol
InChI Key: NTCVVYXGVGNZDA-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-cycloheptylbenzenesulfonamide is an organic compound characterized by the presence of a tert-butyl group, a cycloheptyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-cycloheptylbenzenesulfonamide typically involves the following steps:

  • Preparation of 4-tert-butylbenzenesulfonyl chloride: : This intermediate can be synthesized by reacting 4-tert-butylbenzenesulfonic acid with thionyl chloride under reflux conditions. The reaction proceeds as follows:

    4-tert-Butylbenzenesulfonic acid+Thionyl chloride4-tert-Butylbenzenesulfonyl chloride+SO2+HCl\text{4-tert-Butylbenzenesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{4-tert-Butylbenzenesulfonyl chloride} + \text{SO}_2 + \text{HCl} 4-tert-Butylbenzenesulfonic acid+Thionyl chloride→4-tert-Butylbenzenesulfonyl chloride+SO2​+HCl

  • Formation of this compound: : The sulfonyl chloride intermediate is then reacted with cycloheptylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature:

    4-tert-Butylbenzenesulfonyl chloride+CycloheptylamineThis compound+HCl\text{4-tert-Butylbenzenesulfonyl chloride} + \text{Cycloheptylamine} \rightarrow \text{this compound} + \text{HCl} 4-tert-Butylbenzenesulfonyl chloride+Cycloheptylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-cycloheptylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tert-butyl group or the cycloheptyl ring.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield 4-tert-butylbenzenesulfonic acid and cycloheptylamine.

Scientific Research Applications

4-tert-Butyl-N-cycloheptylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or surfactants.

    Biological Studies: It can be used in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and anti-inflammatory properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-cycloheptylbenzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes that are crucial for bacterial growth and survival, such as dihydropteroate synthase. The compound may interact with these enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-N-cycloheptylbenzenesulfonamide is unique due to the combination of the bulky tert-butyl group and the large cycloheptyl ring. This combination can influence the compound’s physical properties, such as solubility and melting point, as well as its reactivity and selectivity in chemical reactions. These features make it a valuable compound for specific applications where such properties are desirable.

Properties

Molecular Formula

C17H27NO2S

Molecular Weight

309.5 g/mol

IUPAC Name

4-tert-butyl-N-cycloheptylbenzenesulfonamide

InChI

InChI=1S/C17H27NO2S/c1-17(2,3)14-10-12-16(13-11-14)21(19,20)18-15-8-6-4-5-7-9-15/h10-13,15,18H,4-9H2,1-3H3

InChI Key

NTCVVYXGVGNZDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2

Origin of Product

United States

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